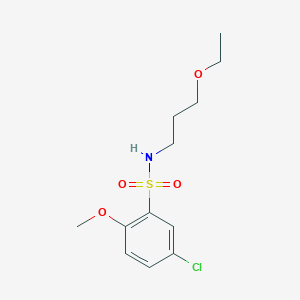![molecular formula C18H21FN2O2S B239353 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine, also known as DF-MPPO, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. This compound is a selective antagonist of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. In
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a selective antagonist of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine has been used in various studies to investigate the role of the NMDA receptor in learning and memory processes, as well as in the pathophysiology of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation. NMDA receptors are activated by the binding of glutamate and require the presence of both glycine and a depolarizing membrane potential to open their ion channels. 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine binds to the glycine site of the NMDA receptor, preventing the binding of glycine and thereby blocking the activation of the receptor.
Biochemical and Physiological Effects
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to impair learning and memory processes in various animal models, indicating its potential as a tool for investigating the role of the NMDA receptor in these processes. 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine has also been shown to have neuroprotective effects, protecting against the neurotoxic effects of glutamate and other excitatory amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine has several advantages as a tool for investigating the role of the NMDA receptor in learning and memory processes. It is a selective antagonist of the NMDA receptor, meaning that it can be used to specifically target this receptor without affecting other neurotransmitter systems. 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to the use of 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine in lab experiments. Its effects on the NMDA receptor are reversible, meaning that it may not be suitable for investigating long-term changes in synaptic plasticity. 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine also has limited solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine's neuroprotective effects suggest that it may have potential as a treatment for these disorders. Another potential direction is to investigate its effects on other neurotransmitter systems and their interactions with the NMDA receptor. This could provide insights into the complex interactions between different neurotransmitter systems in the brain. Finally, further studies are needed to investigate the long-term effects of 1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine on synaptic plasticity and memory formation.
Métodos De Síntesis
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine can be synthesized through a multistep process that involves the reaction of 3,4-dimethylbenzaldehyde with 3-fluorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and characterization by spectroscopic methods.
Propiedades
Nombre del producto |
1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C18H21FN2O2S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-4-(3-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21FN2O2S/c1-14-6-7-17(12-15(14)2)20-8-10-21(11-9-20)24(22,23)18-5-3-4-16(19)13-18/h3-7,12-13H,8-11H2,1-2H3 |
Clave InChI |
AJBGOFHJANKNCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















